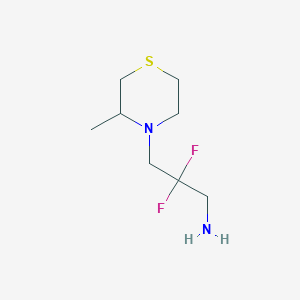
2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine is a chemical compound with the molecular formula C8H16F2N2S. It is characterized by the presence of difluoro groups, a thiomorpholine ring, and an amine group. This compound is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,2-difluoropropan-1-amine with 3-methylthiomorpholine in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound’s difluoro groups and thiomorpholine ring play crucial roles in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine: The parent compound itself.
Uniqueness
This compound is unique due to the presence of both difluoro groups and a thiomorpholine ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C8H16F2N2S |
|---|---|
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
2,2-difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2S/c1-7-4-13-3-2-12(7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |
Clave InChI |
SYZWULLYEFVAEP-UHFFFAOYSA-N |
SMILES canónico |
CC1CSCCN1CC(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)

![(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid](/img/structure/B13162729.png)
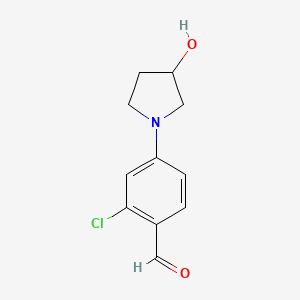
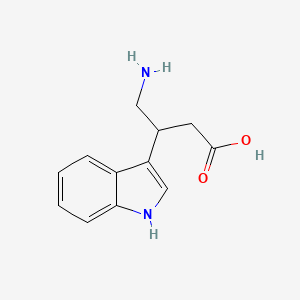
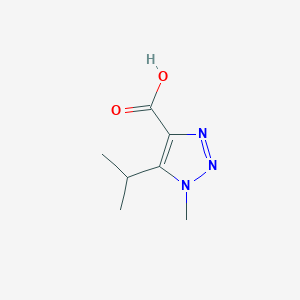

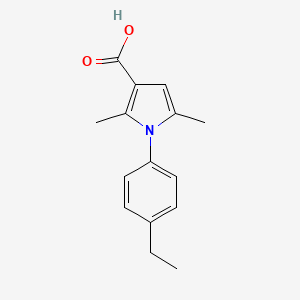
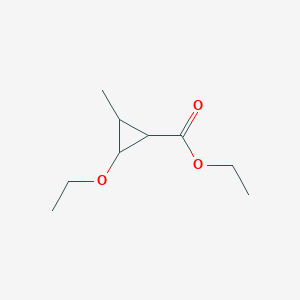



![Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate](/img/structure/B13162805.png)
